Cox-2-IN-38 -

Cox-2-IN-38

Catalog Number: EVT-10961098
CAS Number:
Molecular Formula: C16H15N3O3S2
Molecular Weight: 361.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cox-2-IN-38 is a compound that acts as an inhibitor of cyclooxygenase-2, an enzyme that plays a crucial role in the inflammatory response and is implicated in various diseases, including cancer and arthritis. Its development is part of ongoing research aimed at creating selective inhibitors that minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs. This compound has garnered attention due to its potential therapeutic applications in managing pain and inflammation.

Source

Cox-2-IN-38 was synthesized as part of a broader effort to develop new classes of cyclooxygenase-2 inhibitors. The synthesis and evaluation of this compound, along with others, have been documented in several scientific studies focusing on structure-activity relationships and molecular docking analyses to assess binding affinity and selectivity towards cyclooxygenase-2 over cyclooxygenase-1.

Classification

Cox-2-IN-38 is classified as a non-steroidal anti-inflammatory drug (NSAID) and specifically belongs to the category of selective cyclooxygenase-2 inhibitors. These compounds are designed to inhibit the cyclooxygenase-2 enzyme while sparing cyclooxygenase-1, which is responsible for maintaining gastric mucosa integrity.

Synthesis Analysis

Methods

The synthesis of Cox-2-IN-38 typically involves multi-step organic reactions, including:

  1. Knoevenagel Condensation: This method is often employed to form the core structure of the compound by condensing oxindole derivatives with aldehydes.
  2. Click Chemistry: In situ click chemistry techniques have been utilized to facilitate the formation of triazole derivatives, which are integral to the structure of Cox-2-IN-38. This process involves azide and alkyne components reacting in the presence of cyclooxygenase-2, allowing for regioselective formation of products .

Technical Details

The synthesis process may require specific reaction conditions, such as temperature control and solvent choice (e.g., ethanol or dimethyl sulfoxide), to optimize yield and purity. Characterization techniques like high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structures of synthesized compounds.

Molecular Structure Analysis

Structure

Cox-2-IN-38 features a complex molecular structure characterized by specific functional groups that enhance its binding affinity for the cyclooxygenase-2 enzyme. The precise three-dimensional arrangement of atoms plays a critical role in its inhibitory activity.

Data

The molecular formula and weight, along with specific stereochemical configurations, are crucial for understanding how Cox-2-IN-38 interacts with its target enzyme. Data from crystallography studies or computational modeling can provide insights into its binding mode within the active site of cyclooxygenase-2.

Chemical Reactions Analysis

Reactions

Cox-2-IN-38 undergoes various chemical reactions typical for pharmaceutical compounds, including:

  1. Enzyme Inhibition: The primary reaction involves binding to the active site of cyclooxygenase-2, blocking substrate access and preventing the conversion of arachidonic acid into prostaglandins.
  2. Metabolic Transformations: Like many drugs, Cox-2-IN-38 may be subject to metabolic processes in the liver, leading to various metabolites that could influence its pharmacokinetic profile.

Technical Details

The kinetics of these reactions can be studied using assays that measure the inhibition of prostaglandin synthesis in vitro, providing quantitative data on the effectiveness of Cox-2-IN-38 compared to other known inhibitors .

Mechanism of Action

Process

Cox-2-IN-38 exerts its therapeutic effects primarily by selectively inhibiting cyclooxygenase-2 activity. This inhibition reduces the production of pro-inflammatory prostaglandins derived from arachidonic acid, leading to decreased inflammation and pain.

Data

Molecular docking studies often reveal how Cox-2-IN-38 fits within the active site of cyclooxygenase-2, highlighting key interactions with amino acid residues such as arginine 513, which are critical for binding affinity . The selectivity index compared to cyclooxygenase-1 can also be calculated to assess potential side effects.

Physical and Chemical Properties Analysis

Physical Properties

Cox-2-IN-38 typically exhibits properties consistent with small organic molecules used in medicinal chemistry:

  1. Solubility: Solubility in organic solvents may vary based on substituents on the core structure.
  2. Melting Point: The melting point can provide insights into purity and crystalline form.

Chemical Properties

Chemical stability under physiological conditions is essential for therapeutic efficacy. The compound's reactivity towards nucleophiles or electrophiles can influence its pharmacological profile.

Relevant Data or Analyses

Quantitative structure–activity relationship (QSAR) models can predict how modifications to Cox-2-IN-38 might enhance its efficacy or reduce toxicity based on its chemical properties.

Applications

Scientific Uses

Cox-2-IN-38 has potential applications in various fields:

  1. Pharmaceutical Development: As a candidate for further development as an anti-inflammatory drug.
  2. Research: It serves as a tool compound for studying cyclooxygenase mechanisms and pathways involved in inflammation.
  3. Clinical Trials: Future studies may explore its efficacy in treating conditions such as arthritis, cancer-related pain, and other inflammatory disorders.
Molecular Mechanisms of COX-2 Isoform Specificity and Inhibitor Targeting

Structural Basis of Cyclooxygenase-2 Active Site Architecture and Catalytic Mechanism

Cyclooxygenase-2 possesses a distinctive active site architecture that enables its functional specialization in inflammation and cancer. Compared to cyclooxygenase-1, the cyclooxygenase-2 active site exhibits a ~25% larger volume due to the substitution of Ile523 in cyclooxygenase-1 with Val523 in cyclooxygenase-2. This single residue difference creates a secondary pocket that accommodates bulkier substrates and inhibitors [2] [10]. The catalytic mechanism involves a conserved tyrosyl radical (Tyr385) that abstracts the 13-pro-S hydrogen from arachidonic acid, initiating a stereospecific free radical cascade. Molecular dynamics simulations reveal that arachidonic acid adopts a distinctive L-shaped conformation within the hydrophobic channel, positioning C13 near Tyr385 for hydrogen abstraction while shielding the pro-R hydrogen from reaction [4] [10].

The membrane-binding domain features four amphipathic helices that anchor cyclooxygenase-2 to one leaflet of the lipid bilayer. This domain creates a lobby region that facilitates substrate entry from the membrane into the catalytic channel. Structural analyses demonstrate that Arg120 forms a critical charge-reinforced hydrogen bond with the carboxylate group of arachidonic acid, stabilizing the substrate in the bent conformation essential for endoperoxide formation [6] [10]. The catalytic efficiency is further modulated by residues Val349 and Ser530, which create the side pocket expansion unique to cyclooxygenase-2 [2] [10].

Table 1: Key Structural Differences Between Cyclooxygenase-1 and Cyclooxygenase-2 Active Sites

Structural FeatureCyclooxygenase-1Cyclooxygenase-2Functional Consequence
Residue 523IsoleucineValineLarger side pocket in cyclooxygenase-2
Residue 513PhenylalanineLeucineIncreased flexibility in cyclooxygenase-2
Volume (ų)~390~490Accommodates bulkier ligands
Val434 conformationClosedOpenEnhanced substrate accessibility

Differential Coupling of Cyclooxygenase Isoforms with Downstream Prostaglandin Synthases

Cyclooxygenase isoforms exhibit distinct functional coupling with prostaglandin synthases despite similar kinetics toward arachidonic acid oxygenation. Cyclooxygenase-2-derived prostaglandin H₂ shows preferential utilization by membrane-associated prostaglandin E synthase-1 in inflamed tissues, amplifying prostaglandin E₂ production during inflammation. This selective coupling arises from spatial colocalization in the nuclear envelope and endoplasmic reticulum, where cyclooxygenase-2 and prostaglandin E synthase-1 form a functional metabolon [5] [9].

Structural studies reveal that cyclooxygenase-2 exhibits enhanced mobility in its epidermal growth factor domain compared to cyclooxygenase-1, facilitating protein-protein interactions with downstream synthases. Additionally, cyclooxygenase-2 generates prostaglandin H₂ at the perinuclear membrane, positioning it near nuclear prostaglandin E synthase-1, whereas cyclooxygenase-1-derived prostaglandin H₂ is primarily produced in the endoplasmic reticulum and couples with cytosolic prostaglandin E synthase [5] [9]. This compartmentalization significantly impacts prostaglandin signaling outcomes in physiological and pathological contexts.

Allosteric Regulation Mechanisms in Cyclooxygenase-2 Dimerization and Activation

Cyclooxygenase-2 functions as a conformational heterodimer despite being a structural homodimer. Biochemical evidence demonstrates that the dimer consists of an allosteric monomer (Eallo) and a catalytic monomer (Ecat), with heme binding preferentially to Ecat. Fatty acids bind to Arg120 in Eallo with higher affinity than to Ecat, inducing conformational changes that regulate catalytic efficiency [3] [7]. Palmitic acid binding to Eallo enhances arachidonic acid oxygenation in Ecat by ~2.2-fold, while oleic acid produces a ~1.6-fold increase [3]. This allosteric activation involves repositioning of residues 120-129 (the allosteric loop), which relieves tonic inhibition of Ecat.

The S121P substitution in Eallo increases basal cyclooxygenase-2 activity by 1.7-1.8-fold and abolishes responsiveness to fatty acid activators. This mutation displaces Cα atoms of helical residues 119-122 and unhinges the allosteric loop (residues 123-129), mimicking the activated state [3]. Competitive interactions occur between substrates at the allosteric site; arachidonic acid binding to Eallo decreases catalytic efficiency toward 2-arachidonoylglycerol oxygenation in Ecat by 70%, while 2-arachidonoylglycerol binding to Eallo increases efficiency toward arachidonic acid [7]. This complex allosteric regulation explains the preferential oxygenation of arachidonic acid over 2-arachidonoylglycerol in cellular environments despite similar in vitro kinetic parameters.

Table 2: Allosteric Modulators of Cyclooxygenase-2 Activity

Allosteric LigandBinding SiteEffect on Catalytic MonomerMagnitude of Effect
Palmitic acidEallo (Arg120)Stimulation of arachidonic acid oxygenation2.2-fold Vmax increase
Oleic acidEallo (Arg120)Stimulation of arachidonic acid oxygenation1.6-fold Vmax increase
13-methylarachidonic acidEalloSelective stimulation of 2-arachidonoylglycerol oxygenation3.1-fold Vmax increase
Arachidonic acidEalloInhibition of 2-arachidonoylglycerol oxygenation70% efficiency decrease
FlurbiprofenEalloNon-competitive inhibitionIC₅₀ = 8.7 µM

Conformational Dynamics of the Hydrophobic Channel and Side-Pocket Domains

The cyclooxygenase-2 hydrophobic channel exhibits significant conformational plasticity that governs substrate access and inhibitor binding. Molecular dynamics simulations reveal that residues 120-129 undergo millisecond fluctuations between open and closed states, with arachidonic acid binding stabilizing the open conformation [4] [10]. The Val523 side chain in the side pocket samples multiple rotameric states, creating transient expansion events that enable bulky inhibitor accommodation. These dynamics occur on a 10-100 ns timescale and are temperature-dependent [4].

Nanodisc-incorporated cyclooxygenase-2 maintains full catalytic activity, demonstrating that the membrane environment preserves native conformational dynamics. Structural analyses show that the helix-D movement (residues 70-120) controls the opening between the membrane-binding domain and the catalytic channel entrance [6]. This flexible region functions as a substrate gate that permits arachidonic acid entry from the membrane while restricting solvent access. During catalysis, the hydrophobic channel undergoes length fluctuations of 3-5 Å, with the greatest flexibility observed near Tyr385 and Ser530 [4] [10]. These motions facilitate proper substrate positioning and product release.

The side pocket above Val523 exhibits breathing motions with cavity volume changes up to 40 ų, enabling induced-fit binding of selective inhibitors. Crystallographic B-factor analysis indicates that residues 513-523 in cyclooxygenase-2 have significantly higher mobility than their cyclooxygenase-1 counterparts [10]. This flexibility underlies the differential time-dependent inhibition patterns observed with diarylheterocycle inhibitors, which initially bind the main channel and subsequently undergo slow conformational adjustment into the side pocket [10].

Properties

Product Name

Cox-2-IN-38

IUPAC Name

2-(4-methylsulfonylphenyl)-4-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one

Molecular Formula

C16H15N3O3S2

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C16H15N3O3S2/c1-24(21,22)13-6-4-11(5-7-13)16-18-14(9-15(20)19-16)17-10-12-3-2-8-23-12/h2-9H,10H2,1H3,(H2,17,18,19,20)

InChI Key

KKJOEUUEBZMISE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=CC(=O)N2)NCC3=CC=CS3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.